Cas no 90004-97-0 (1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)-
- 1-(3-Bromo-2-hydroxy-5-nitro-phenyl)-ethanone
- 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
- G10481
- QDA00497
- 90004-97-0
- EN300-1721106
- 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethanone
- 889-388-8
- SCHEMBL11805139
-
- インチ: InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3
- InChIKey: NUPQONVDLVCQBU-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O
計算された属性
- せいみつぶんしりょう: 258.94802Da
- どういたいしつりょう: 258.94802Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM426465-1g |
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |
90004-97-0 | 95%+ | 1g |
$298 | 2022-11-27 | |
Enamine | EN300-1721106-0.25g |
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one |
90004-97-0 | 95% | 0.25g |
$83.0 | 2023-09-20 | |
Ambeed | A145687-1g |
1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone |
90004-97-0 | 97% | 1g |
$148.0 | 2023-09-02 | |
Enamine | EN300-1721106-0.5g |
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one |
90004-97-0 | 95% | 0.5g |
$153.0 | 2023-09-20 | |
Enamine | EN300-1721106-2.5g |
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one |
90004-97-0 | 95% | 2.5g |
$446.0 | 2023-09-20 | |
A2B Chem LLC | AI60284-100mg |
1-(3-Bromo-2-hydroxy-5-nitro-phenyl)-ethanone |
90004-97-0 | 95% | 100mg |
$97.00 | 2023-12-29 | |
Aaron | AR00IGNC-500mg |
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |
90004-97-0 | 95% | 500mg |
$236.00 | 2025-02-28 | |
Aaron | AR00IGNC-1g |
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |
90004-97-0 | 95% | 1g |
$339.00 | 2025-02-28 | |
1PlusChem | 1P00IGF0-1g |
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |
90004-97-0 | 97% | 1g |
$399.00 | 2025-03-01 | |
1PlusChem | 1P00IGF0-2.5g |
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)- |
90004-97-0 | 95% | 2.5g |
$614.00 | 2024-04-20 |
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 関連文献
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1. Book reviews
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No 90004-97-0 and Product Name: 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
The compound in question, identified by the CAS No 90004-97-0, is a significant chemical entity with a well-defined molecular structure. This compound, specifically named as 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one, has garnered attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. The presence of multiple functional groups, including a bromine atom, a hydroxyl group, and a nitro group on the benzene ring, alongside an acetyl group on the ethyl chain, makes this molecule a versatile intermediate in organic synthesis.
In recent years, the exploration of novel heterocyclic compounds has been a focal point in medicinal chemistry. The structural motif of 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one aligns well with this trend, as it can serve as a precursor for synthesizing more complex molecules. The bromine substituent, for instance, is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive compounds.
The hydroxyl and nitro groups introduce additional reactivity that can be exploited for further functionalization. The hydroxyl group can participate in etherification or esterification reactions, while the nitro group can be reduced to an amine or converted into other nitrogen-containing functionalities. These transformations are crucial in drug discovery pipelines, where the introduction of specific pharmacophores is essential for achieving desired biological activities.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential pharmacological properties. Virtual screening techniques, combined with molecular docking studies, have been employed to identify 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one as a candidate for further investigation in various therapeutic areas. Notably, its structural features suggest potential activity against inflammatory diseases and infectious agents, areas where novel chemical entities are critically needed.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies often employ palladium-catalyzed reactions to facilitate the introduction of bromine and other functional groups. Additionally, green chemistry principles have been increasingly integrated into these processes to minimize waste and improve sustainability. For instance, solvent-free reactions and catalytic methods have been explored to enhance efficiency.
In the realm of drug development, the versatility of 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one as a building block cannot be overstated. Its ability to undergo diverse transformations allows medicinal chemists to tailor its structure for specific biological targets. This adaptability is particularly valuable when addressing complex diseases that require multifaceted therapeutic approaches. The compound’s potential has been recognized by several research groups who are currently exploring its derivatives as lead compounds for new drugs.
The role of CAS No 90004-97-0 in this context is not merely an identifier but also a reference point for researchers. This number ensures that scientists around the world can reliably obtain and study this compound under standardized conditions. The accuracy and consistency provided by such identifiers are essential for reproducibility in scientific research, which is foundational for advancing knowledge in pharmaceutical chemistry.
As the field continues to evolve, the importance of high-quality intermediates like 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one will only grow. The demand for specialized chemicals that can be easily modified into complex molecules is driving innovation in both synthetic chemistry and drug discovery. Collaborative efforts between academia and industry are fostering new methodologies that could revolutionize how these compounds are developed and utilized.
In conclusion, 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one represents a significant asset in the chemical toolbox available to researchers working on next-generation therapeutics. Its unique structure and reactivity make it a promising candidate for further exploration in medicinal chemistry. As our understanding of its properties grows, so too will its applications in addressing some of the most pressing challenges in human health.
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